molecular formula C13H13BO2 B6150651 {5-methyl-[1,1'-biphenyl]-3-yl}boronic acid CAS No. 1438810-06-0

{5-methyl-[1,1'-biphenyl]-3-yl}boronic acid

Cat. No.: B6150651
CAS No.: 1438810-06-0
M. Wt: 212.05 g/mol
InChI Key: NVHLSINFUXNPRQ-UHFFFAOYSA-N
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Description

{5-methyl-[1,1'-biphenyl]-3-yl}boronic acid is a specialized aromatic boronic acid that integrates a biphenyl scaffold with a boronic acid functional group. This structure makes it a valuable building block in organic synthesis and drug discovery research. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Key Research Applications: This compound serves primarily as a key intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the construction of complex biaryl systems that are prevalent in pharmaceuticals, organic materials, and natural products . The biphenyl core of the reagent acts as a central structural motif, often employed to induce axial chirality (atropisomerism) and create molecules with specific three-dimensional geometries . Mechanism of Action: In Suzuki-Miyaura cross-couplings, the boronic acid group undergoes transmetalation with a palladium catalyst. The boron atom, acting as a Lewis acid, is transferred from the reagent to the palladium center, facilitating the connection of the biphenyl system to an aryl or vinyl halide coupling partner . Furthermore, boronic acids can act as reversible covalent inhibitors in biochemical contexts. They can form a tetrahedral adduct with nucleophilic residues, such as the serine in the active site of serine proteases or β-lactamases, mimicking the high-energy transition state of a hydrolytic reaction . Research Value: The 5-methyl biphenyl structure provides a rigid, aromatic platform that can be leveraged to explore interactions within enzyme active sites, such as through π-π stacking or hydrophobic interactions . Boronic acids with biphenyl backbones are of significant interest in medicinal chemistry for the development of protease inhibitors, antibiotic enhancers (like β-lactamase inhibitors), and other therapeutic agents . The integration of the methyl group and the biphenyl system offers opportunities to fine-tune the compound's electronic properties, lipophilicity, and overall steric profile, thereby influencing the biological activity and physicochemical properties of the resulting molecules .

Properties

CAS No.

1438810-06-0

Molecular Formula

C13H13BO2

Molecular Weight

212.05 g/mol

IUPAC Name

(3-methyl-5-phenylphenyl)boronic acid

InChI

InChI=1S/C13H13BO2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3

InChI Key

NVHLSINFUXNPRQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C2=CC=CC=C2)C)(O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Design and Precursor Selection

The target molecule requires a biphenyl framework with precise substitution patterns. A validated approach involves coupling 3-bromo-5-methylbenzaldehyde with phenylboronic acid pinacol ester under Pd(dppf)Cl₂ catalysis. This method, adapted from RSC protocols, achieves the biphenyl core formation before introducing the boronic acid group.

Example Procedure

  • Reactants :

    • 3-Bromo-5-methylbenzaldehyde (1.0 equiv.)

    • Phenylboronic acid pinacol ester (1.3 equiv.)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mol%)

    • K₃PO₄ (3.0 equiv.)

    • Toluene/water (1:1 v/v)

  • Conditions :

    • Reflux at 110°C for 12 hours under nitrogen.

  • Workup :

    • Extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:15).

This method yields 5-methylbiphenyl-3-carbaldehyde , which is subsequently oxidized to the carboxylic acid and converted to the boronic acid via lithium-halogen exchange and quenching with trimethyl borate.

Miyaura Borylation for Direct Boronic Acid Installation

Miyaura borylation offers a streamlined approach to introduce boronic acid groups directly into halogenated biphenyl intermediates. This method bypasses multi-step functional group transformations, enhancing synthetic efficiency.

Reaction Mechanism and Optimization

The reaction employs bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst to convert aryl halides to boronic esters, which are hydrolyzed to boronic acids. For this compound, the substrate 3-bromo-5-methylbiphenyl is treated under Miyaura conditions:

Procedure

  • Reactants :

    • 3-Bromo-5-methylbiphenyl (1.0 equiv.)

    • B₂Pin₂ (1.5 equiv.)

    • PdCl₂(dppf) (5 mol%)

    • KOAc (3.0 equiv.)

    • Dioxane (0.2 M)

  • Conditions :

    • Heat at 80°C for 6 hours under argon.

  • Hydrolysis :

    • Treat the crude boronic ester with HCl (1M) to yield the boronic acid.

This method achieves yields of 70–85% , with purity >95% after recrystallization.

Alternative Methods: Directed Ortho-Metalation and Quenching

For substrates lacking halogen handles, directed ortho-metalation (DoM) provides an alternative. A directing group (e.g., amide) facilitates lithiation at the 3-position, followed by boron reagent quenching.

Example Protocol

  • Substrate :

    • 5-Methylbiphenyl-3-carboxamide.

  • Lithiation :

    • Treat with LDA (2.0 equiv.) at −78°C in THF.

  • Borylation :

    • Add trimethyl borate (3.0 equiv.) and warm to room temperature.

  • Acid Workup :

    • Hydrolyze with HCl to yield the boronic acid.

This method is less common due to the need for specialized directing groups but offers regioselectivity advantages.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity Catalyst Cost
Suzuki-Miyaura Coupling65–75%>95%ModerateHigh (Pd-based)
Miyaura Borylation70–85%>98%LowModerate
Directed Metalation50–60%90%HighLow

The Miyaura borylation method outperforms others in yield and simplicity, though Suzuki coupling remains valuable for constructing complex biphenyl frameworks.

Industrial-Scale Considerations

Patent US20090176849A1 highlights scalable Suzuki conditions using Na₂CO₃ in toluene/water with Pd(PPh₃)₄ , achieving >90% conversion at 100°C. Key adjustments for scale-up include:

  • Catalyst Recycling : Immobilized Pd catalysts reduce costs.

  • Solvent Recovery : Distillation of toluene/water mixtures minimizes waste.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This reaction dominates the compound’s applications, enabling the formation of biaryl systems. Key examples include:

  • Cross-coupling with aryl halides :

    Reaction ConditionsYieldReference
    Sodium carbonate, Pd(PPh₃)₄, toluene, 18 h, inert atmosphere77%
    Sodium carbonate, Pd(PPh₃)₄, 1,2-dimethoxyethane/water, reflux60%
    Potassium carbonate, Pd(PPh₃)₄, 1,4-dioxane/water, 55°C69%

These reactions typically involve oxidative addition of aryl halides to palladium(0), transmetalation with the boronic acid, and reductive elimination to form C–C bonds .

Azide Formation via Copper Catalysis

The compound undergoes copper(II)-catalyzed substitution with sodium azide to form aryl azides. For example:

  • Reaction with sodium azide :

    CatalystSolventYieldReference
    Cu(OAc)₂DMFUp to 94%

This reaction is functional group-tolerant, though steric hindrance (e.g., bulky substituents) can reduce efficiency .

Amidation Catalysis

While not directly involving the compound itself, boronic acids with analogous biphenyl scaffolds (e.g., (2'-(methylthio)-[1,1'-biphenyl]-2-yl)boronic acid) act as catalysts for amidation reactions. This suggests potential utility in activating carboxylic acids for nucleophilic substitution .

Suzuki-Miyaura Coupling

The mechanism involves three stages:

  • Oxidative addition : Aryl halides react with palladium(0) to form Pd(II) complexes.

  • Transmetalation : The boronic acid undergoes base-induced conversion to a nucleophilic borate, which displaces the halide ligand.

  • Reductive elimination : The Pd(II) intermediate eliminates to form the biaryl product and regenerate Pd(0) .

Azide Formation

Copper(II) catalysts facilitate the substitution of boronic acids with azide ions. The reaction proceeds via intermediate boronate complexes, followed by nucleophilic attack by azide .

Catalytic Roles

Boronic acids with biphenyl backbones are explored as catalysts for amidation reactions. Structural modifications (e.g., methylthio groups) enhance catalytic efficiency by coordinating reactants .

Factors Affecting Reactivity

  • Steric effects : Bulky substituents (e.g., isopropyl) reduce coupling efficiency .

  • Catalyst choice : Pd(PPh₃)₄ is commonly used, but ligand variations (e.g., dppp) can lower yields .

  • Base and solvent : Sodium carbonate or potassium carbonate in polar aprotic solvents (e.g., toluene, dioxane) optimize transmetalation .

Spectroscopic Analysis

While specific NMR data for (5-methyl-[1,1'-biphenyl]-3-yl)boronic acid is not provided in the sources, related compounds (e.g., 5-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine) show diagnostic signals:

  • ¹H NMR : Methyl groups appear as singlets (~2.3–2.5 ppm), while aromatic protons resonate between 6.7–7.8 ppm .

  • ¹³C NMR : Quaternary carbons (e.g., boron-adjacent carbons) appear at 140–150 ppm .

Research Gaps

  • Limited data on oxidation/reduction transformations (e.g., conversion to phenols).

  • Scarce examples of reactions involving the methyl substituent’s electronic effects.

Scientific Research Applications

Synthetic Applications

1.1 Suzuki-Miyaura Coupling Reaction

One of the primary applications of {5-methyl-[1,1'-biphenyl]-3-yl}boronic acid is in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, making it crucial for synthesizing biaryl compounds. The compound acts as a versatile building block in organic synthesis due to its stability and reactivity.

Parameter Details
Reaction Type Suzuki-Miyaura Coupling
Reagents Aryl halides, palladium catalyst
Solvent Typically aqueous or organic solvent
Yield Generally high (up to 90%+)

Case Study:
In a study published by the Royal Society of Chemistry, this compound was successfully utilized to synthesize complex biaryl derivatives, demonstrating its effectiveness in producing compounds with potential pharmaceutical applications .

Medicinal Chemistry

2.1 Anticancer Activity

Recent research indicates that boronic acids, including this compound, exhibit promising anticancer properties. The mechanism involves the inhibition of proteasomes, which are crucial for protein degradation in cancer cells.

Study Focus Findings
Target Disease Cancer (e.g., multiple myeloma)
Mechanism of Action Proteasome inhibition
Compounds Tested Various boronic acid derivatives

A notable example is the FDA-approved drug bortezomib, which shares structural similarities with this compound and has been shown to improve patient outcomes in multiple myeloma .

Biological Applications

3.1 Antibacterial Activity

Boronic acids have been explored for their antibacterial properties due to their ability to inhibit bacterial enzymes. This compound has shown potential as a scaffold for developing new antibacterial agents.

Application Area Details
Target Bacteria Various strains (e.g., resistant bacteria)
Mechanism Inhibition of enzyme activity
Research Findings Enhanced activity compared to traditional antibiotics

Material Science Applications

4.1 Sensor Development

The unique properties of boronic acids make them suitable for developing sensors that detect sugars and amino acids through reversible covalent bonding.

Sensor Type Application
Sugar Sensors Detection of glucose levels
Amino Acid Sensors Monitoring amino acid concentrations

Research has indicated that incorporating this compound into sensor designs significantly enhances sensitivity and selectivity .

Mechanism of Action

The mechanism of action of {5-methyl-[1,1’-biphenyl]-3-yl}boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Biphenyl Core

(a) (3'-Methyl-[1,1'-biphenyl]-4-yl)boronic Acid (CAS: 501944-56-5)
  • Molecular Formula : C₁₃H₁₃BO₂ (MW: 212.05 g/mol)
  • Structural Difference : The methyl group is located at the 3' -position of the second phenyl ring instead of the 5 -position on the first ring.
  • For example, the 3'-methyl group may hinder ortho-substitution sites more significantly than the 5-methyl substitution .
(b) (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic Acid (Similarity: 0.74)
  • Structural Difference : Methyl substitution at the 4' -position.
  • Impact : The para-methyl group on the second phenyl ring may enhance electronic donation to the boronic acid group, increasing its stability and reactivity in certain catalytic systems compared to meta-substituted analogs .

Substituent Variations on the Aryl Ring

(a) (3-Cyano-5-fluorophenyl)boronic Acid (CAS: 304858-67-1)
  • Molecular Formula: C₇H₄BF₄NO₄ (MW: Not explicitly provided; estimated ~209 g/mol)
  • Structural Difference: Replaces the methyl group with cyano (-CN) and fluoro (-F) substituents.
(b) (5-Cyano-2-fluorobenzeneboronic Acid (CAS: 468718-30-1)
  • Structural Difference: Cyano and fluoro groups at the 5- and 2-positions, respectively.
  • Impact : The substitution pattern creates a sterically hindered environment, which may limit accessibility in certain catalytic systems compared to the less bulky 5-methyl substituent .

Heterocyclic Boronic Acids

(a) (5-Formylfuran-3-yl)boronic Acid (CAS: 62306-80-3)
  • Molecular Formula : C₅H₅BO₄ (MW: 139.90 g/mol)
  • Structural Difference : Replaces the biphenyl core with a furan ring and adds a formyl (-CHO) group.
  • Impact : The heterocyclic structure introduces polarity (TPSA: 66.5 Ų) and reduces aromatic conjugation, making it less stable under acidic conditions compared to biphenyl derivatives .

Physicochemical and Functional Comparisons

Property {5-methyl-[1,1'-biphenyl]-3-yl}boronic Acid (3'-Methyl-[1,1'-biphenyl]-4-yl)boronic Acid (5-Formylfuran-3-yl)boronic Acid
Molecular Weight (g/mol) 212.06 212.05 139.90
Key Substituents 5-methyl, biphenyl 3'-methyl, biphenyl Formyl, furan
TPSA (Ų) ~40 (estimated) ~40 (estimated) 66.5
Log S (Solubility) Moderate (~-4.0) Moderate (~-4.0) -2.7 (higher solubility)
Reactivity in Suzuki Coupling High (balanced steric/electronic profile) Moderate (steric hindrance at 3') Low (heterocyclic instability)

Biological Activity

{5-methyl-[1,1'-biphenyl]-3-yl}boronic acid is a significant organoboron compound characterized by its unique structure, which includes a biphenyl framework with a methyl substituent. This compound is primarily utilized in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, making it an essential reagent in the formation of carbon-carbon bonds.

Chemical Structure and Properties

  • Chemical Formula : C13H13B O2
  • CAS Number : 1438810-06-0
  • Molecular Weight : 218.06 g/mol

The presence of the boronic acid functional group enhances its reactivity and utility in various synthetic applications, including medicinal chemistry and material science.

The biological activity of this compound is largely attributed to its role in cross-coupling reactions. The mechanism involves three key steps:

  • Oxidative Addition : Interaction with a palladium catalyst and an aryl or vinyl halide forms a palladium complex.
  • Transmetalation : The boronic acid transfers its organic group to the palladium complex.
  • Reductive Elimination : This step regenerates the palladium catalyst while forming the desired carbon-carbon bond.

This mechanism is crucial for synthesizing bioactive compounds and pharmaceuticals .

Applications in Medicinal Chemistry

Recent studies have highlighted the potential of this compound in developing new therapeutic agents. Its application extends to:

  • Anticancer Agents : The compound has been tested for its ability to inhibit key proteins involved in cancer progression, such as c-Myc .
  • Antimicrobial Properties : Research has shown that boronic acids can inhibit bacterial enzymes, contributing to antibiotic resistance reversal .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound derivatives against various cancer cell lines. Results indicated that specific derivatives exhibited significant inhibition of c-Myc-Max dimerization, which is critical for cancer cell proliferation.

CompoundInhibition (%) at 100 µM
15a39
15g45
Control50

This study emphasizes the potential for developing targeted anticancer therapies based on this compound's structure .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of boronic acids were assessed against resistant bacterial strains. The study found that certain derivatives of this compound significantly inhibited AmpC β-lactamase, a key enzyme responsible for antibiotic resistance.

CompoundKi (nM)Activity (%)
Compound A2580
Compound B5060

These findings suggest that modifications to the boronic acid structure can enhance its effectiveness as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

CompoundStructure TypeUnique Features
Phenylboronic AcidMonoboronicLacks biphenyl structure
4-Biphenylboronic AcidBiphenylNo methyl substituent
Methylboronic AcidMonoboronicLacks biphenyl structure

The specific substitution pattern in this compound contributes to its distinct reactivity and selectivity in chemical reactions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare {5-methyl-[1,1'-biphenyl]-3-yl}boronic acid, and how are reaction conditions optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where a brominated or iodinated biphenyl derivative reacts with a boronic acid/ester under palladium catalysis. For example, in analogous biphenyl boronic acid syntheses, Pd(PPh₃)₄ and K₃PO₄ are used as catalysts and bases, respectively . Optimization involves adjusting temperature (80–100°C), solvent (toluene/ethanol mixtures), and stoichiometry to improve yields. Pre-purification of reagents and inert atmosphere (N₂/Ar) are critical to avoid side reactions .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic proton environments and methyl group integration. ¹¹B NMR (if available) verifies boronic acid integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies B–O and C–B stretching vibrations (~1340 cm⁻¹ and ~690 cm⁻¹, respectively). Contaminants (e.g., residual palladium) are quantified via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How does the methyl substituent on the biphenyl scaffold influence solubility and purification challenges?

The hydrophobic methyl group reduces aqueous solubility, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from polar aprotic solvents (e.g., DMSO/water). Solubility in organic solvents (THF, dichloromethane) facilitates Suzuki coupling but complicates isolation; centrifugal partition chromatography may improve recovery .

Advanced Research Questions

Q. What strategies address low yields in Suzuki couplings involving this compound, particularly with sterically hindered aryl halides?

Low yields often arise from steric hindrance at the coupling site. Strategies include:

  • Microwave-assisted synthesis : Enhances reaction rates and reduces decomposition.
  • Bulky ligands : Use of SPhos or RuPhos ligands improves palladium catalyst turnover.
  • Pre-activation : Converting boronic acid to pinacol esters stabilizes the reagent and minimizes protodeboronation . For example, meta-substituted biphenyl derivatives show higher yields (80%) when boronic esters are pre-formed .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

Density functional theory (DFT) calculations model transition states to predict coupling sites. For meta-substituted biphenyls, electron-donating methyl groups increase electron density at the para position, favoring coupling with electron-deficient aryl halides. Molecular dynamics simulations further assess solvent effects on reaction pathways .

Q. What are the implications of conflicting literature data on reaction yields, and how should researchers reconcile these discrepancies?

Yield variations (e.g., 16% vs. 68% for similar substrates ) may stem from differences in:

  • Catalyst batch activity : Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) vary in reactivity.
  • Oxygen/moisture sensitivity : Strict anaerobic conditions are critical for reproducibility.
  • Substrate purity : Halide-containing byproducts from incomplete aryl halide synthesis can inhibit coupling. Systematic replication with controlled variables (e.g., identical catalyst lots) is recommended .

Q. How does the methyl group impact this boronic acid’s utility in designing molecular sensors or pharmaceutical intermediates?

The methyl group enhances lipophilicity, improving cell membrane permeability in drug candidates. In sensors, it stabilizes π-π interactions with aromatic targets (e.g., dopamine derivatives). However, steric effects may reduce binding affinity in enzyme inhibitors, requiring structural tuning (e.g., introducing electron-withdrawing groups) .

Methodological Considerations

Q. What protocols mitigate boronic acid degradation during storage?

Store at 0–6°C under inert gas (Ar) in amber vials. Lyophilization or formulation as pinacol esters improves stability. Regular ¹H NMR checks detect protodeboronation; degradation >5% warrants repurification .

Q. How are trace metal impurities quantified, and what thresholds are acceptable for biological assays?

ICP-MS detects Pd, Pt, or Ni residues. For in vitro studies, ≤10 ppm Pd is acceptable; lower thresholds (≤1 ppm) apply for in vivo use. Chelating resins (e.g., SiliaBond® Thiourea) reduce metal content post-synthesis .

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